2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- 2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)-
Brand Name: Vulcanchem
CAS No.: 55332-01-9
VCID: VC15995826
InChI: InChI=1S/C11H18O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h8-10H,2-7H2,1H3
SMILES:
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol

2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)-

CAS No.: 55332-01-9

Cat. No.: VC15995826

Molecular Formula: C11H18O

Molecular Weight: 166.26 g/mol

* For research use only. Not for human or veterinary use.

2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- - 55332-01-9

Specification

CAS No. 55332-01-9
Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
IUPAC Name 3-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one
Standard InChI InChI=1S/C11H18O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h8-10H,2-7H2,1H3
Standard InChI Key MHEYINGBKKDJJK-UHFFFAOYSA-N
Canonical SMILES CC1CC2CCCCC2CC1=O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a bicyclic octahydronaphthalenone framework, where the naphthalene ring system undergoes partial hydrogenation to yield a saturated bicyclo[4.4.0]decane structure. The ketone group at the 2-position and the methyl group at the 3-position introduce steric and electronic modifications that influence reactivity. The stereochemical designation (3alpha,4abeta,8aalpha) specifies the spatial arrangement of substituents, which is critical for its interactions in chiral environments.

Key Structural Data

PropertyValue
CAS Registry Number55332-01-9
Molecular FormulaC₁₁H₁₈O
Molecular Weight166.26 g/mol
IUPAC Name3-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one
Canonical SMILESCC1CC2CCCCC2CC1=O
InChI KeyMHEYINGBKKDJJK-UHFFFAOYSA-N

The octahydro configuration reduces aromaticity, enhancing stability under reactive conditions while preserving the ketone's electrophilicity for subsequent transformations.

Synthesis and Industrial Production

Catalytic Hydrogenation Pathways

The synthesis of 2(1H)-naphthalenone derivatives typically begins with naphthalene or its substituted analogs, which undergo partial hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂). For the target compound, selective hydrogenation at specific positions ensures the formation of the octahydro framework without over-reduction. Industrial protocols often employ continuous flow reactors to optimize yield and purity, particularly for large-scale production.

Stereochemical Control

Achieving the (3alpha,4abeta,8aalpha) configuration requires chiral auxiliaries or asymmetric catalysis. Methods such as Sharpless epoxidation or Jacobsen kinetic resolution have been adapted for similar bicyclic ketones, though direct literature on this specific compound is sparse.

Chemical Reactivity and Functionalization

Ketone-Dominated Reactions

The carbonyl group at position 2 is the primary reactive site, participating in:

  • Nucleophilic additions (e.g., Grignard reactions) to form secondary alcohols.

  • Reductive amination with primary amines to yield imine derivatives.

  • Condensation reactions for constructing heterocyclic systems.

Methyl Group Functionalization

The 3-methyl substituent can undergo free-radical halogenation or oxidation to carboxylic acids, though steric hindrance may limit reactivity.

Applications in Scientific Research

Organic Synthesis Intermediate

The compound’s rigid bicyclic structure makes it a valuable precursor for terpene analogs and steroid mimetics. Its ketone group facilitates linkage to pharmacophores in drug discovery.

Industrial Uses

In the fragrance industry, hydrogenated naphthalenones contribute to woody and amber accords. Safety assessments of related compounds, such as 6-isopropyl-2(1H)-octahydronaphthalenone, indicate low toxicity profiles at industrial use levels .

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